4,4-dimethyl-8-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
Overview
Description
4,4-dimethyl-8-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is a complex organic compound with a unique structure that includes multiple rings and heteroatoms
Preparation Methods
The synthesis of 4,4-dimethyl-8-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves multiple steps, including the formation of the core tetracyclic structure and the introduction of morpholine groups. The synthetic route typically involves:
Formation of the Core Structure: This step involves the cyclization of precursor molecules to form the tetracyclic core. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of Morpholine Groups: The morpholine groups are introduced through nucleophilic substitution reactions. Common reagents for this step include morpholine and its derivatives, which react with electrophilic sites on the core structure.
Final Modifications: Additional functional groups may be introduced to enhance the compound’s properties. This step may involve further substitution reactions or the use of protecting groups to achieve the desired final structure.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4,4-dimethyl-8-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. Oxidation may lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride. These reactions may reduce ketone or aldehyde groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at electrophilic sites on the compound. Common reagents include halides, amines, and thiols, which can replace existing functional groups with new ones.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4-dimethyl-8-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe to study specific biological pathways. Its interactions with proteins and other biomolecules can provide insights into cellular processes.
Medicine: The compound’s potential therapeutic properties are of interest for drug development. It may serve as a lead compound for the design of new pharmaceuticals targeting specific diseases.
Industry: The compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics to polymers or other industrial products.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-8-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar compounds to 4,4-dimethyl-8-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine include:
- 4,4-dimethyl-8-(4-morpholinyl)-N-prop-2-enyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
- 4,4-Dimethyl-8-morpholin-4-yl-N-(2-phenylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
These compounds share similar core structures but differ in the substituents attached to the core The unique features of 4,4-dimethyl-8-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[87002,7
Properties
IUPAC Name |
4,4-dimethyl-8-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N7O3S/c1-23(2)13-15-16(14-33-23)21(30-7-11-32-12-8-30)25-22-17(15)18-19(34-22)20(27-28-26-18)24-3-4-29-5-9-31-10-6-29/h3-14H2,1-2H3,(H,24,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUXDYPCJSDARJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NN=N4)NCCN5CCOCC5)N6CCOCC6)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N7O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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